Clavulanate lithium
Overview
Description
Clavulanate lithium is a compound known for its broad-spectrum beta-lactamase inhibitory activity, which is crucial for enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains. It exhibits minimal antibacterial activity on its own but plays a significant role in combating pathogenic bacteria by binding selectively to penicillin-binding proteins, enhancing the activity of other beta-lactams, and possibly affecting bacterial autolysis and immune responses (Finlay, Miller, & Poupard, 2003).
Synthesis Analysis
The synthesis of clavulanate lithium involves complex chemical processes aimed at producing the active beta-lactamase inhibitor. While specific synthesis details are not directly available in the literature, the production of similar lithium-based compounds often involves the extraction and processing of lithium from various sources, including mineral ores and brines, followed by chemical reactions to form the desired compound (Meshram, Pandey, & Mankhand, 2014).
Molecular Structure Analysis
The molecular structure of clavulanate lithium, like other beta-lactamase inhibitors, is designed to mimic the beta-lactam antibiotics, allowing it to bind to the active sites of beta-lactamase enzymes and prevent them from degrading the antibiotics. The coordination chemistry of lithium ions plays a crucial role in the formation of stable complexes with various ligands, which is fundamental in designing effective inhibitors (Olsher, Izatt, Bradshaw, & Dalley, 1991).
Chemical Reactions and Properties
Clavulanate lithium undergoes several chemical reactions, primarily its interaction with beta-lactamase enzymes where it acts as a competitive inhibitor. Its chemical properties, including reactivity and stability, are influenced by its structure and the presence of the lithium ion, which may affect its binding affinity and inhibitory efficacy. The research on lithium compounds, including their reactions and kinetics, offers insights into the behavior of such compounds in biological systems (Phillips & Tanski, 2005).
Physical Properties Analysis
The physical properties of clavulanate lithium, such as solubility, melting point, and stability, are crucial for its formulation and efficacy as a pharmaceutical agent. These properties are determined by its molecular structure and the characteristics of lithium as part of its composition. Understanding these properties is essential for optimizing its use in combination with antibiotics for treating bacterial infections.
Chemical Properties Analysis
The chemical properties of clavulanate lithium, including its reactivity with beta-lactamase enzymes, stability under physiological conditions, and interaction with other molecules, define its role as a potent beta-lactamase inhibitor. Research on lithium's coordination chemistry and interaction with other elements provides a foundation for understanding the chemical behavior of clavulanate lithium and its effectiveness in therapeutic applications (Olsher et al., 1991).
Scientific Research Applications
Bipolar Disorder Treatment : Lithium is renowned for its efficacy in treating bipolar disorder. It influences cellular signaling, enhancing basal activities while inhibiting stimulated activities, and is beneficial for patients with bipolar disorder (Alda, 2015). Another study highlighted lithium's therapeutic mechanisms in bipolar disorder, focusing on GSK3α inhibition (Malhi & Outhred, 2016).
Neurodegenerative Diseases : Lithium shows potential in treating neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. It improves neurological function and memory in animal models (Kerr, Bjedov, & Sofola-Adesakin, 2018), and has neuroprotective effects, making it a candidate for disease-modification in these disorders (Forlenza, De-Paula, & Diniz, 2014).
Cognitive Impairment : Long-term lithium treatment attenuates cognitive and functional decline in amnestic mild cognitive impairment (Forlenza et al., 2019).
Brain Injury and Development : Lithium mitigates brain injury after neonatal hypoxic-ischemic brain injury by inhibiting neuronal apoptosis (Li et al., 2010). However, its administration to preadolescent rats showed lasting increases in anxiety-like behavior and molecular consequences, suggesting potential risks in brain development (Youngs et al., 2006).
Molecular and Cellular Mechanisms : Lithium affects tau phosphorylation, enhances tau binding to microtubules, and promotes microtubule assembly, providing insights into its molecular actions (Hong et al., 1997). It also influences histone methylation and chromatin structure in the nematode Caenorhabditis elegans, impacting aging processes (McColl et al., 2008).
Kidney Function : Lithium treatment can lead to reduced urinary concentrating ability and changes in aquaporin-2 expression in the kidneys (Marples et al., 1995), and long-term lithium therapy may be associated with increased risk of reduced urinary concentrating ability (McKnight et al., 2012).
Antiviral Activity : Lithium has been shown to exhibit antiviral activity, potentially aiding in the treatment of SARS-CoV-2 infection (Nowak & Walkowiak, 2020).
Safety And Hazards
Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clavulanate lithium | |
CAS RN |
61177-44-4 | |
Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANATE LITHIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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